N-Octylacrylamide
CAS No.: 10124-68-2
Cat. No.: VC21207132
Molecular Formula: C11H21NO
Molecular Weight: 183.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10124-68-2 |
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Molecular Formula | C11H21NO |
Molecular Weight | 183.29 g/mol |
IUPAC Name | N-octylprop-2-enamide |
Standard InChI | InChI=1S/C11H21NO/c1-3-5-6-7-8-9-10-12-11(13)4-2/h4H,2-3,5-10H2,1H3,(H,12,13) |
Standard InChI Key | AWGZKFQMWZYCHF-UHFFFAOYSA-N |
SMILES | CCCCCCCCNC(=O)C=C |
Canonical SMILES | CCCCCCCCNC(=O)C=C |
Introduction
Chemical Structure and Properties
Molecular Structure
N-Octylacrylamide compounds feature the basic acrylamide structure (CH₂=CHCONH-) with an octyl group substitution on the nitrogen atom. The most commercially relevant variant is N-tert-octylacrylamide (TOA), which contains a branched tertiary octyl group (1,1,3,3-tetramethylbutyl) attached to the nitrogen. This gives it the alternative chemical name N-(1,1,3,3-tetramethylbutyl)acrylamide with CAS number 4223-03-4 . The molecular formula is C₁₁H₂₁NO with a molecular weight of 183.29 g/mol .
N-tert-octylacrylamide possesses both hydrophilic (amide group) and hydrophobic (octyl chain) moieties, creating an amphiphilic character that contributes to its surface-active properties and utility in creating specialized polymers.
Physical Properties
N-tert-octylacrylamide has been extensively characterized in terms of its physical properties, as summarized in Table 1.
Table 1: Physical Properties of N-tert-octylacrylamide (TOA)
Chemical Properties
The chemical properties of N-octylacrylamide are largely determined by its functional groups:
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The vinyl group (CH₂=CH-) makes it highly reactive in polymerization reactions, particularly radical-initiated polymerizations.
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The amide group (-CONH-) provides hydrogen bonding capability and contributes to the compound's moderate water solubility.
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The octyl chain imparts hydrophobicity and affects solubility in organic solvents.
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The compound exhibits good solubility in methanol and various organic solvents .
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The unsaturated bond is susceptible to addition reactions, making it an excellent candidate for copolymerization.
Synthesis Methods
The industrial production of N-tert-octylacrylamide typically involves the reaction between acrylonitrile and di-isobutylene in an acidic environment . This synthetic pathway enables efficient large-scale production of the monomer for commercial applications.
The general synthesis follows a reaction sequence where di-isobutylene (a C8 branched alkene) is combined with acrylonitrile under acidic conditions, followed by controlled hydrolysis to yield the acrylamide derivative. Alternative synthesis methods may include direct acylation of tertiary octylamine with acryloyl chloride in the presence of a suitable base.
Applications
Polymer Chemistry
N-Octylacrylamide monomers are valuable in polymer chemistry for several reasons:
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Copolymerization: They readily copolymerize with other vinyl monomers such as acrylic acid, methyl methacrylate, and various acrylates to produce specialized polymers .
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Tunable Properties: By varying the ratio of N-octylacrylamide to other monomers, polymer properties like stiffness, flexibility, and hydrophobicity can be precisely controlled .
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Film-Forming Properties: Copolymers containing octylacrylamide units exhibit excellent film-forming capabilities, making them useful in coatings and adhesives.
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Enhancing Hydrophobicity: The incorporation of octylacrylamide into polymer chains increases water resistance and decreases water absorption.
Personal Care Products
Acrylates/Octylacrylamide Copolymer is widely used in the personal care and cosmetic industry. According to the Environmental Working Group's Skin Deep database, this copolymer is found in numerous product categories :
Table 2: Personal Care Products Containing Acrylates/Octylacrylamide Copolymer
Product Category | Number of Products |
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Recreational sunscreen | 146 |
Eye liner | 81 |
Hair spray | 46 |
Fragrance for men | 49 |
Fragrance for women | 35 |
Mascara | 29 |
Baby sunscreen | 24 |
Brow liner | 18 |
Styling gel/lotion | 16 |
Nail polish | 9 |
Hair styling aide | 8 |
Foundation | 6 |
In these products, the copolymer serves multiple functions:
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Film formation for water-resistant sunscreens
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Providing hold and style retention in hair products
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Creating long-lasting wear in makeup products
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Stabilizing emulsions in various formulations
Industrial Applications
Beyond personal care, N-octylacrylamide-containing copolymers find applications in:
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Surface Modification: Their amphiphilic nature makes them useful for altering surface properties of various materials.
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Adhesives: Contributing to improved adhesion and cohesion in formulations.
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Textile Finishing: Imparting water repellency and durability to fabric treatments.
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Coatings: Enhancing film durability and water resistance in industrial coatings.
The available toxicological data indicate that octylacrylamide-containing copolymers demonstrate low acute toxicity and minimal irritation potential when used at typical concentrations in personal care formulations. The Cosmetic Ingredient Review Expert Panel has reviewed these findings and determined that Acrylates/Octylacrylamide Copolymer is safe as used in current practices and concentrations .
Research Findings
Surface-Active Properties
Research published in Nature has investigated the surface-active properties of poly(N-alkylsubstituted acrylamide)s, including n-octylacrylamide copolymers . This research revealed significant findings regarding structure-property relationships:
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Surface Tension Effects: Copolymers of N,N-dimethylacrylamide with n-octylacrylamide demonstrated significant surface tension lowering (Δγ) at the air-water interface.
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Concentration-Dependent Behavior: The surface-active properties were found to increase with the content of N-alkylacrylamide units, with stronger effects observed for copolymers containing longer alkyl chains.
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Microdomain Formation: Copolymers with higher contents of n-octylacrylamide formed intramolecular hydrophobic microdomains, which affected their adsorption behavior.
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Polystyrene Latex Adsorption: The amount of adsorption onto polystyrene latex particles at saturation increased with the content of N-alkylacrylamide units in the copolymers .
These findings highlight the relationship between molecular structure and surface-active properties, providing valuable insights for designing octylacrylamide-containing copolymers for specific applications.
Copolymer Structure-Property Relationships
Research published in Advanced Materials Research investigated the influence of N-tert-octylacrylamide content on the stiffness properties of copolymers . The study focused on copolymers synthesized using N-tert-octylacrylamide, acrylic acid, methyl methacrylate, butylaminoethyl methacrylate, and hydroxypropyl methacrylate.
The research demonstrated that by adjusting the ratio of N-tert-octylacrylamide to methyl methacrylate, the stiffness of the resulting copolymer could be systematically controlled . These findings have important implications for tailoring polymer properties for specific applications where mechanical properties must be precisely engineered.
Regulatory Status
N-Octylacrylamide and its copolymers are subject to regulatory oversight in various regions:
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United States: The U.S. Food and Drug Administration (FDA) has assigned the Unique Ingredient Identifier (UNII) 0U7G677BFR to N-tert-octylacrylamide .
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Environmental Protection Agency (EPA): N-tert-octylacrylamide is listed in the EPA Substance Registry System as "2-Propenamide, N-(1,1,3,3-tetramethylbutyl)- (4223-03-4)" .
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Cosmetics Regulation: The Cosmetic Ingredient Review (CIR) has evaluated acrylamide/acrylate copolymers, including those containing octylacrylamide, and determined them to be safe for use in cosmetics under current practices and concentrations .
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